
N-(3-Pyridyl)indomethacin Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Pyridyl)indomethacin Amide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2). This compound is known for its high specificity towards COX-2, making it a valuable tool in the study of inflammatory processes and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Pyridyl)indomethacin Amide typically involves the reaction of indomethacin with 3-aminopyridine under specific conditions. The process generally includes the following steps:
Formation of the Amide Bond: Indomethacin is reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Pyridyl)indomethacin Amide primarily undergoes the following types of reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and indole moieties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Pain and Inflammation Management
The primary application of N-(3-Pyridyl)indomethacin Amide is in the management of pain and inflammation. It has been shown to effectively reduce inflammatory responses in various models, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, one study demonstrated that a related indomethacin derivative significantly inhibited prostate cancer cell lines (PC-3), causing an increase in cells in the G2/M phase and reducing the expression of anti-apoptotic proteins like BCL-2 while enhancing pro-apoptotic proteins such as Bax .
Case Studies and Research Findings
Wirkmechanismus
N-(3-Pyridyl)indomethacin Amide exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound binds to the active site of COX-2, blocking its activity and reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor used in the treatment of arthritis and other inflammatory conditions.
Rofecoxib: Another selective COX-2 inhibitor, previously used as an anti-inflammatory drug
Uniqueness
N-(3-Pyridyl)indomethacin Amide is unique due to its high selectivity for COX-2 over COX-1, making it a valuable tool for studying COX-2-specific pathways and for developing targeted anti-inflammatory therapies. Its reversible inhibition mechanism also distinguishes it from other COX-2 inhibitors .
Biologische Aktivität
N-(3-Pyridyl)indomethacin amide (N-3PyIA) is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain. This article explores the biological activity of N-3PyIA, including its mechanism of action, comparative potency, and potential therapeutic applications, supported by relevant data and case studies.
N-3PyIA functions primarily as a reversible inhibitor of COX-2. It exhibits a potent inhibitory effect with an IC50 value of 0.052 µM against human recombinant COX-2, making it significantly more effective than its inhibition of ovine COX-1, which has an IC50 of 75 µM . This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.
Comparative Potency
The following table summarizes the inhibitory potency of N-3PyIA compared to other indomethacin derivatives:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | Human COX-2 | 0.052 |
Indomethacin | Human COX-1 | 0.13 |
Indomethacin | Human COX-2 | 0.75 |
N-(4-chlorobenzoyl)-melatonin | AKR1C3 | 0.340 |
This data illustrates that N-3PyIA is significantly more potent against COX-2 than traditional indomethacin, highlighting its potential as a targeted anti-inflammatory agent.
Anti-inflammatory Activity
In a study evaluating various indomethacin analogues, including N-3PyIA, researchers found that these compounds exhibited significant anti-inflammatory properties without the ulcerogenic risks commonly associated with traditional NSAIDs. The study utilized a carrageenan-induced rat paw edema model to assess the anti-inflammatory efficacy in vivo. Results indicated that N-3PyIA effectively reduced edema comparable to standard NSAIDs but with reduced side effects .
Cancer Inhibition Potential
Beyond its anti-inflammatory properties, N-3PyIA has been investigated for its potential anti-cancer effects. Research indicates that derivatives of indomethacin, including N-3PyIA, exhibit antiangiogenic properties, which may inhibit tumor growth by blocking the formation of new blood vessels. This mechanism is particularly relevant in treating various cancers where angiogenesis plays a critical role .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to understand the relationship between chemical structure and biological activity in indomethacin derivatives. Modifications to the carboxylic acid moiety and the introduction of pyridyl groups have been shown to enhance selectivity for COX-2 while minimizing activity against COX-1. These findings support the development of safer NSAIDs with fewer adverse effects .
Eigenschaften
CAS-Nummer |
261755-29-4 |
---|---|
Molekularformel |
C₂₄H₂₀ClN ₃O₃ |
Molekulargewicht |
433.89 |
Synonyme |
N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.